(1-Chloroethyl)phosphonothioic dichloride
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Overview
Description
(1-Chloroethyl)phosphonothioic dichloride is an organophosphorus compound with the molecular formula C2H4Cl3PS It is characterized by the presence of a phosphonothioic group bonded to a 1-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloroethyl)phosphonothioic dichloride typically involves the reaction of phosphorus trichloride with 1-chloroethanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with sulfur to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-Chloroethyl)phosphonothioic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonothioic acid derivatives.
Reduction: Reduction reactions can convert it into phosphonothioic esters.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various phosphonothioic acid derivatives, esters, and substituted phosphonothioic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Chloroethyl)phosphonothioic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of (1-Chloroethyl)phosphonothioic dichloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the normal substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Ethylphosphonothioic dichloride: Similar in structure but with an ethyl group instead of a 1-chloroethyl group.
Methylphosphonothioic dichloride: Contains a methyl group instead of a 1-chloroethyl group.
Uniqueness
(1-Chloroethyl)phosphonothioic dichloride is unique due to the presence of the 1-chloroethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
22789-36-2 |
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Molecular Formula |
C2H4Cl3PS |
Molecular Weight |
197.4 g/mol |
IUPAC Name |
dichloro-(1-chloroethyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H4Cl3PS/c1-2(3)6(4,5)7/h2H,1H3 |
InChI Key |
XINPIXTVMIJQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(P(=S)(Cl)Cl)Cl |
Origin of Product |
United States |
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